2-(Difluoromethyl)-4-nitro-1H-indole
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Overview
Description
2-(Difluoromethyl)-4-nitro-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the difluoromethyl and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-nitro-1H-indole typically involves the introduction of the difluoromethyl group into the indole framework. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(Difluoromethyl)-4-amino-1H-indole.
Reduction: Formation of 2-(Difluoromethyl)-4-amino-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-4-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-nitro-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-4-nitro-1H-indole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-5-nitro-1H-indole: Similar structure but with the nitro group at a different position.
2-(Difluoromethyl)-4-amino-1H-indole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(Difluoromethyl)-4-nitro-1H-indole is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
1416372-06-9 |
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Molecular Formula |
C9H6F2N2O2 |
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-nitro-1H-indole |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)7-4-5-6(12-7)2-1-3-8(5)13(14)15/h1-4,9,12H |
InChI Key |
FBXCKTHAVZCYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)F)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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